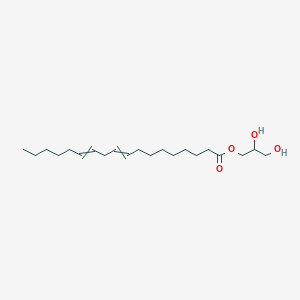

Glyceryl monolinoleate

概要

説明

準備方法

1-リノレオイルグリセロールは、リノール酸とグリセロールの酵素的エステル化によって合成することができます。 このプロセスは、通常、リポザイム RM IM やノボザイム 435 などの固定化リパーゼの使用を伴います . 反応は、約 50°C で真空駆動の空気バブリング条件下で無溶媒系で行われます . 工業生産方法は、収率と純度を高めるために最適化された同様の酵素的プロセスを含む場合があります。

化学反応の分析

1-リノレオイルグリセロールは、次のようなさまざまな化学反応を起こします。

これらの反応における一般的な試薬と条件には、加水分解とエステル化のためのリパーゼ、および酸化のための酸素または特定の酸化剤が含まれます。 生成される主な生成物には、ヒドロペルオキシド、リノール酸、さまざまなグリセリドが含まれます .

科学的研究の応用

Pharmaceutical Applications

Drug Delivery Systems

Glyceryl monolinoleate is utilized in drug delivery systems due to its ability to form liquid crystalline phases. These phases can enhance the solubility and bioavailability of poorly soluble drugs. For instance, studies have shown that this compound can serve as a drug carrier for hydrophobic drugs, improving their absorption rates in biological systems .

Nanoparticle Formulations

Research indicates that this compound can be employed in the formulation of nanoparticles for targeted drug delivery. Its amphiphilic nature allows it to stabilize nanoparticles in aqueous environments, facilitating controlled release mechanisms .

Case Study: Cisplatin Delivery

A notable study highlighted that the presence of this compound significantly increased the penetration of cisplatin, a chemotherapeutic agent, through biological membranes. This enhancement is attributed to its ability to modify membrane permeability and facilitate drug transport .

Food Industry Applications

Emulsifying Agent

In the food industry, this compound is used as an emulsifier, helping to stabilize oil-in-water emulsions. Its effectiveness as an emulsifier is crucial in products such as margarine and salad dressings, where it aids in maintaining texture and consistency .

Nutritional Supplementation

this compound has been explored for its potential health benefits, particularly in promoting cardiovascular health due to its linoleic acid content. It is also being investigated for use in functional foods designed to enhance nutrient absorption .

Cosmetic and Personal Care Products

Skin Conditioning Agent

In cosmetics, this compound acts as a skin conditioning agent and emollient. It helps improve skin hydration and texture by forming a protective barrier on the skin surface .

Stabilizer for Formulations

It is also used as a stabilizer in various cosmetic formulations, enhancing the stability of emulsions and preventing phase separation over time .

Industrial Applications

Surfactant Properties

this compound exhibits surfactant properties, making it suitable for use in industrial applications such as cleaning agents and detergents. Its ability to reduce surface tension allows for improved wetting and spreading characteristics .

作用機序

類似化合物との比較

1-リノレオイルグリセロールは、グリセロールの sn-1 位での特異的なエステル化と、リノール酸の存在によってユニークです。類似の化合物には次のようなものがあります。

1-オレオイルグリセロール: リノール酸の代わりにオレイン酸を含んでいます。

1-パルミトイルグリセロール: パルミチン酸を含んでいます。

1-ステアロイルグリセロール: ステアリン酸を含んでいます

これらの化合物は、脂質代謝において同様の役割を果たしますが、脂肪酸組成が異なり、その特定の生物学的機能と用途に影響を与えます。

生物活性

Glyceryl monolinoleate (GML), a monoglyceride derived from linoleic acid, has garnered attention for its diverse biological activities. This article discusses the compound's properties, mechanisms of action, and its applications in various fields, including drug delivery and antimicrobial activity.

This compound has the molecular formula C21H38O4 and is classified as a 1-monoglyceride with linoleoyl as the acyl group. It possesses amphiphilic characteristics, making it capable of forming micelles and other nanostructures in aqueous environments, which is crucial for its biological functions .

1. Antimicrobial Activity

GML exhibits significant antimicrobial properties. It has been shown to enhance the efficacy of antimicrobial peptides (AMPs) such as LL-37 by facilitating their self-assembly into nanocarriers. Molecular dynamics simulations reveal that GML interacts with LL-37 to form micelles, which stabilize the peptide and improve its interaction with bacterial membranes, leading to enhanced antimicrobial action .

2. Drug Delivery Systems

this compound is utilized in drug delivery systems due to its ability to form stable lyotropic liquid crystal dispersions. These structures can encapsulate hydrophobic drugs, improving their solubility and bioavailability. For instance, studies have demonstrated that GML can effectively retain anticancer drugs like doxorubicin through a remote loading approach, allowing for sustained release and targeted therapy .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the interaction between GML and LL-37 in forming nanoparticles. The results indicated that the presence of GML significantly improved the stability and antimicrobial activity of LL-37 against various bacterial strains. The study highlighted that the hydrophobic interactions between GML and LL-37 were critical for the formation of stable micelles, enhancing the peptide's bioactivity .

Case Study 2: Drug Encapsulation

In another research project, GML was used to create nanostructures for delivering doxorubicin. The study assessed the cytotoxicity of these nanostructures on breast cancer cell lines (MCF-7 and MDA-MB-231). The findings revealed that GML-based nanocarriers provided a controlled release of doxorubicin, resulting in increased cytotoxic effects compared to free drug formulations .

Data Tables

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Self-Assembly : GML can self-assemble into various nanostructures that facilitate drug delivery and enhance bioactivity.

- Stability Improvement : The presence of GML improves the stability of AMPs in biological media, prolonging their action against pathogens.

- Cytotoxic Effects : GML-based formulations have shown promising results in increasing the cytotoxic effects of chemotherapeutic agents on cancer cells.

特性

IUPAC Name |

2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECGLUPZRHILCT-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016719 | |

| Record name | Glycerol 1-monolinolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2277-28-3, 26545-74-4 | |

| Record name | 1-Monolinolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monolinoleate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026545744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerol 1-monolinolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9Z,12Z)-octadeca-9,12-dienoic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-LINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGG581HK1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。